molecular formula C30H23BrN2O3 B11536849 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11536849
M. Wt: 539.4 g/mol
InChI Key: MWJAXIQXBPCIRS-UZWMFBFFSA-N
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Description

This compound, with the systematic name 4-{(E)-[2-(2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-bromobenzoate , belongs to a class of organic molecules known as hydrazones. It features a phenyl group substituted with a 3-bromobenzoate moiety and a hydrazone functional group. The compound’s molecular formula is C₃₀H₂₇BrN₄O₅ , and its molecular weight is approximately 591.47 g/mol .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the reaction of appropriate precursors. One possible route is the condensation of an aldehyde or ketone with a hydrazine derivative, followed by subsequent functional group transformations. Detailed reaction conditions would depend on the specific starting materials used.

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Hydrazone Formation: The central hydrazone group can react with aldehydes or ketones to form hydrazones.

    Substitution Reactions: The bromobenzoate group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrazone Formation: Aldehydes or ketones, hydrazine hydrate, acidic or basic conditions.

    Substitution Reactions: Nucleophiles (e.g., amines), polar aprotic solvents.

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

Major Products: The major products depend on the specific reactions performed. For example, hydrazone formation yields the desired hydrazone product.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Limited information exists, but it may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an area of research. its hydrazone functionality suggests potential interactions with biological targets or enzymes.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique combination of a hydrazone and bromobenzoate group sets it apart. Similar compounds include other hydrazones and related derivatives .

Properties

Molecular Formula

C30H23BrN2O3

Molecular Weight

539.4 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H23BrN2O3/c31-25-13-7-8-22(18-25)29(35)36-26-16-14-21(15-17-26)20-32-33-28(34)27-19-30(27,23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-18,20,27H,19H2,(H,33,34)/b32-20+

InChI Key

MWJAXIQXBPCIRS-UZWMFBFFSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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